[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate
Overview
Description
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate typically involves the formation of Schiff bases through the condensation of an amine with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting Schiff base can then be further reacted with 2-(2,4-dimethylphenoxy)acetic acid to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The methoxy and dimethylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)amino]methylphenol
- 2-(anilinomethyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-9-16(13(2)10-12)23-11-17(21)24-20-18(19)14-5-7-15(22-3)8-6-14/h4-10H,11H2,1-3H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROKIZFKONHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.